molecular formula C12H19N3O4 B1336288 L-Proline, L-prolylglycyl- CAS No. 7561-51-5

L-Proline, L-prolylglycyl-

Cat. No. B1336288
CAS RN: 7561-51-5
M. Wt: 269.3 g/mol
InChI Key: BRPMXFSTKXXNHF-IUCAKERBSA-N
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Description

L-Proline is a unique amino acid that plays a critical role in the folding and structure of proteins. It is known for its ability to disrupt both alpha-helical and beta-sheet structures in soluble proteins, yet it is frequently found in the transmembrane helices of integral membrane proteins, particularly transport proteins. This paradox is addressed by the hypothesis that the structural propensity of an amino acid like proline can be altered by its molecular environment . L-Proline analogues have been developed for various applications, including the study of cellular metabolism and the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of peptides containing proline has been explored to understand the substrate specificity of enzymes like collagenase. Different synthetic routes have been tried, and properties such as yield, crystallizability, and specific rotation have been compared . High molecular weight sequential copolypeptides containing L-proline have been synthesized, and their solution properties have been investigated, revealing the formation of ordered structures in certain solvents . Additionally, well-defined homopolypeptides and copolypeptides of poly(L-proline) have been synthesized, overcoming previous challenges related to the purity of the monomer and the polymerization process .

Molecular Structure Analysis

The molecular structure of poly(L-prolyl-glycyl-L-proline) has been analyzed and found to closely resemble collagen, with a triple-helical structure and similar helical parameters. Detailed conformational analysis using computational methods has led to a unique conformation that is representative of the structure of collagen . Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester have shown an extended conformation, providing insights into the peptide conformations .

Chemical Reactions Analysis

The hydroxylation of poly(L-prolyl-L-prolylglycyl) by protocollagen proline hydroxylase has been studied, which is a key step in the synthesis of hydroxyproline in collagen. This process has been observed in polymers with defined molecular weights, demonstrating a conformational change between single chain and triple-stranded structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-proline and its analogues have been extensively studied. L-Proline acts as a bifunctional organo-catalyst in various asymmetric syntheses and is involved in the synthesis of a wide range of heterocyclic compounds. Its role as a catalyst in multicomponent reactions has led to the synthesis of biologically relevant heterocycles . The metabolisms of L-proline analogues have been explored, with applications in fundamental research and industrial use . Additionally, the relationship between glycyl-L-proline, an end product of collagen metabolism, and skin trophicity has been investigated, suggesting a link between defective hydrolysis of glycyl-L-proline, increased collagen degradation, and skin destruction .

Scientific Research Applications

Collagen Metabolism and Skin Health

  • Urine Glycyl-L-proline Increase and Skin Trophicity: Glycyl-L-proline, an end product of collagen metabolism, is linked to skin health. Higher levels of Glycyl-L-proline in urine correlate with increased collagen breakdown and skin pressure sores, suggesting its role in skin integrity and health management (Le et al., 2005).

Enzyme Research

  • Purification of Protocollagen Hydroxylation Enzyme: Studies on the purification of the enzyme responsible for hydroxylating proline in protocollagen. This research is vital in understanding the synthesis and structure of collagen (Kivirikko & Prockop, 1967).

Proline Analogs in Cellular Metabolism

  • Properties, Metabolisms, and Applications of L-proline Analogs: L-Proline analogs have significant implications in studying cellular metabolism and macromolecule synthesis in various cells, indicating their potential in both fundamental research and industrial applications (Bach & Takagi, 2013).

Plant Stress Resistance

  • Roles of Glycine Betaine and Proline in Plant Stress Resistance: Glycine betaine and proline, including L-proline derivatives, play crucial roles in enhancing plant resistance to environmental stresses like drought, salinity, and extreme temperatures (Ashraf & Foolad, 2007).

Medical Research

  • Human Erythrocyte Prolidase and Prolidase Deficiency: Research into human prolidase, an enzyme that hydrolyzes compounds like glycyl-L-proline, and its deficiency, which is linked to various medical conditions. This study emphasizes the enzyme's role in health (Endo et al., 1982).

Peptide Research

  • Synthetic Peptide Derivatives in Fibrinogen Research: Investigation into peptides including glycyl-L-proline and their role in inhibiting fibrin polymerization, with implications in understanding blood clotting mechanisms (Laudano & Doolittle, 1978).

Future Directions

L-Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . They are also useful compounds for industrial use .

properties

IUPAC Name

(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPMXFSTKXXNHF-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25104-46-5
Record name L-Proline, L-prolylglycyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25104-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80432628
Record name (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic Acid

CAS RN

7561-51-5
Record name (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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